molecular formula C21H12N4O7 B11103922 2-(3-nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11103922
M. Wt: 432.3 g/mol
InChI Key: VOKQXGKJYGGVCO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex organic compound characterized by the presence of nitro groups on phenyl rings and an isoindolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by the formation of the isoindolinecarboxamide core through cyclization reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenyl isocyanate: Another nitro-substituted aromatic compound with different functional groups.

    (2-Nitrophenyl)methanol derivatives: Compounds with similar nitro-substituted aromatic rings but different core structures.

Uniqueness

2-(3-Nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is unique due to its specific combination of nitro groups and the isoindolinecarboxamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H12N4O7

Molecular Weight

432.3 g/mol

IUPAC Name

2-(3-nitrophenyl)-N-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H12N4O7/c26-19(22-13-5-7-14(8-6-13)24(29)30)12-4-9-17-18(10-12)21(28)23(20(17)27)15-2-1-3-16(11-15)25(31)32/h1-11H,(H,22,26)

InChI Key

VOKQXGKJYGGVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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